(2,2,2-Trifluoro-1-pyridin-2-ylethyl)amine dihydrochloride
Description
“(2,2,2-Trifluoro-1-pyridin-2-ylethyl)amine dihydrochloride” is a fluorinated amine salt characterized by a pyridine ring substituted with a trifluoroethylamine group. The dihydrochloride form enhances its water solubility and stability, making it suitable for applications in medicinal chemistry and materials science. The trifluoromethyl group contributes to its metabolic stability and lipophilicity, while the pyridine moiety allows for hydrogen bonding and coordination with metal ions.
Properties
IUPAC Name |
2,2,2-trifluoro-1-pyridin-2-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6(11)5-3-1-2-4-12-5;;/h1-4,6H,11H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNNRJQVLJOGHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(F)(F)F)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,2-Trifluoro-1-pyridin-2-ylethyl)amine dihydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with pyridine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety standards .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound is reactive towards nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable catalyst
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as carbonyl or carboxyl.
Reduction: Reduced amine derivatives.
Substitution: Substituted products with various functional groups replacing the trifluoromethyl group
Scientific Research Applications
(2,2,2-Trifluoro-1-pyridin-2-ylethyl)amine dihydrochloride is used extensively in scientific research due to its versatility:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and proteins, altering their activity and function. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of “(2,2,2-Trifluoro-1-pyridin-2-ylethyl)amine dihydrochloride,” we compare it with structurally or functionally related compounds from the literature (Table 1).
Table 1: Comparative Analysis of Dihydrochloride Salts and Amine Derivatives
Key Comparative Insights
Structural and Functional Differences Trifluoroethylamine vs. Benzamidine: The trifluoroethylamine group in the target compound provides greater electronegativity and steric bulk compared to the planar amidine group in 4-aminobenzamidine dihydrochloride. This difference impacts binding specificity in enzyme inhibition . Pyridine vs. Azo Groups: Unlike azo-based initiators (e.g., 2,2’-azobis compounds), the pyridine moiety in the target compound enables coordination chemistry but lacks the radical-generating capacity critical for polymerization .
Solubility and Stability The dihydrochloride salts of both the target compound and azoamidines (e.g., 2,2’-azobis derivatives) exhibit high water solubility, facilitating their use in aqueous reaction systems. However, the trifluoromethyl group in the target compound improves oxidative stability compared to non-fluorinated analogues like 1,4-phenylenediamine dihydrochloride .
Biological Activity While 4-aminobenzamidine dihydrochloride is a well-documented serine protease inhibitor, the target compound’s pyridine-trifluoroethylamine structure may target enzymes with hydrophobic active sites, such as cytochrome P450 isoforms .
Industrial Applications
- Azoamidine dihydrochlorides (e.g., 2,2’-azobis derivatives) are preferred for radical polymerization due to their predictable decomposition kinetics. In contrast, the target compound’s applications are more niche, focusing on fluorinated intermediates or metal-organic frameworks .
Biological Activity
Overview
(2,2,2-Trifluoro-1-pyridin-2-ylethyl)amine dihydrochloride is a chemical compound with the molecular formula C7H9Cl2F3N2. It is notable for its unique properties derived from the trifluoromethyl group and the pyridine ring, which enhance its stability and reactivity. This compound has found applications in various fields, particularly in medicinal chemistry and biological research.
The biological activity of this compound stems from its ability to interact with various biological targets, including enzymes and proteins. The trifluoromethyl group increases its lipophilicity, facilitating membrane permeability and enhancing interaction with cellular targets. This compound is believed to modulate enzyme activity, potentially affecting metabolic pathways and cellular signaling processes.
1. Enzyme Interaction Studies
Research indicates that this compound can be utilized to study enzyme mechanisms. Its structural characteristics allow it to serve as a potent inhibitor or modulator of specific enzymes, thereby providing insights into their functions.
2. Pharmaceutical Development
This compound is being investigated as a potential intermediate in the synthesis of novel pharmaceutical agents. Its unique structure may contribute to the development of drugs targeting specific diseases, particularly those requiring high specificity and potency.
3. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. The mechanism likely involves disruption of bacterial cell membranes or interference with essential metabolic processes.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Case Study 1: Enzyme Modulation
A study conducted on the modulation of cytochrome P450 enzymes revealed that this compound could significantly alter enzyme kinetics. The compound was shown to increase substrate affinity while decreasing turnover rates in certain enzyme systems.
Case Study 2: Antimicrobial Efficacy
In an investigation into its antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential use as an antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
